Cryptotanshinone

概要

説明

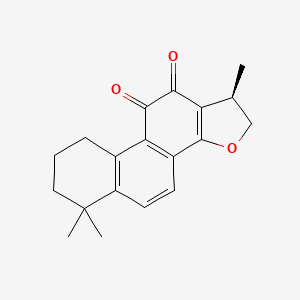

Cryptotanshinone is a bioconstituent, belonging to the class of tanshinone compounds isolated from Salvia miltiorrhiza Bunge . It exhibits a broad spectrum of therapeutic applications such as antibacterial, anti-inflammatory, and antineoplastic properties .

Synthesis Analysis

Cryptotanshinone induces ER stress-mediated apoptosis in HepG2 and MCF7 cells . It acts as a potent stimulator of ER stress, leading to apoptosis in many cancer cell lines .Molecular Structure Analysis

Cryptotanshinone is a quinoid diterpene isolated from the root of the Asian medicinal plant, Salvia miltiorrhiza bunge . It has been discovered that the compound is a potent STAT3 inhibitor .Chemical Reactions Analysis

Cryptotanshinone has been analyzed using a green micellar liquid chromatography (MLC) method, which provides a more sensitive and rapid separation than conventional high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

Cryptotanshinone has the molecular formula C19H20O3 and a molecular weight of 296.36 . It is stored at 2-8°C .科学的研究の応用

Anti-Tumor Activity

Cryptotanshinone (CT) has been recognized for its potent anti-tumor properties against various cancers. Research has shown that CT can inhibit cell proliferation, migration, and invasion, and induce apoptosis in tumor cells by affecting molecular pathways such as JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways .

Anti-Inflammatory Effects

CT exhibits significant anti-inflammatory activities. It modulates inflammatory responses by interacting with multiple signaling pathways, which can be beneficial in treating conditions associated with chronic inflammation .

Neuroprotective Properties

Studies have highlighted CT’s neuroprotective abilities, suggesting its potential in treating neurodegenerative diseases by protecting neuronal cells from damage .

Cardioprotective Role

CT has been found to have cardioprotective effects, which could be vital in developing treatments for various heart conditions .

Metabolic Disorders Management

CT’s role in managing metabolic disorders is gaining attention due to its impact on metabolic pathways, offering a promising avenue for treating conditions like diabetes .

SARS-CoV-2 Inhibition

Recent studies have identified CT as a potential inhibitor of the SARS-CoV-2 virus, including its Omicron variant, due to its favorable pharmacokinetic properties and low inhibitory concentration .

Cellular Processes Regulation

CTS plays a crucial role in many cellular processes such as cell proliferation/self-renewal, differentiation, and apoptosis, which is fundamental to understanding cellular behavior and disease mechanisms .

Antitumor Mechanism Elucidation

Further research into CT’s antitumor mechanism has revealed its ability to intervene in the signaling pathways of human cancers like A2780 ovarian cancer cells, providing insights into its therapeutic potential .

作用機序

Target of Action

Cryptotanshinone has been found to target several key pathways. It has been shown to inhibit the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways . It also targets type II NADH:quinone dehydrogenase (NDH-2), a component of the bacterial respiratory chain . Moreover, it has been identified to target SHP2 (Src homology phosphotyrosyl phosphatase 2) .

Mode of Action

Cryptotanshinone interacts with its targets to exert its effects. For instance, it has been shown to competitively inhibit the binding of quinone to NDH-2 . This interaction disrupts the bacterial respiratory chain, leading to the dissipation of membrane potential . In cancer cells, Cryptotanshinone inhibits the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy .

Biochemical Pathways

Cryptotanshinone affects several biochemical pathways. It inhibits the JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways, which are involved in cell proliferation, migration, invasion, transformation, autophagy, necrosis, and cellular immunity . It also modulates the TLR4-MyD88/PI3K/Nrf2 and TLR4-MyD88/NF-κB/MAPK pathways, which are involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetics of Cryptotanshinone is characterized by slow absorption following oral administration, low bioavailability, and slow clearance . Its poor aqueous solubility hinders its oral bioavailability . The formulation of cryptotanshinone as nanocrystals has been shown to improve its oral bioavailability by 287-fold compared to the raw drug .

Result of Action

The interaction of Cryptotanshinone with its targets leads to various molecular and cellular effects. It has been shown to inhibit cell proliferation, migration, and invasion, and induce transformation, autophagy, necrosis, and cellular immunity . In bacterial cells, it dissipates membrane potential without causing severe damage to the bacterial membrane . In cancer cells, it induces apoptosis and autophagy .

Action Environment

The action of Cryptotanshinone can be influenced by environmental factors. For instance, its solubility, and thus its bioavailability and efficacy, can be enhanced in alkaline solvents with ethanol as a cosolvent . Furthermore, the pathological changes of pulmonary fibrosis were found to be conducive to the lung exposure of Cryptotanshinone, suggesting that the pathological environment could influence its action .

Safety and Hazards

将来の方向性

Cryptotanshinone has been found to have anti-inflammatory, neuroprotective, cardioprotective, visceral protective, and anti-metabolic disorders abilities . Future studies of Cryptotanshinone could include enhancing anti-tumor activity by targeting STAT3-related receptors, targeting NF-κB-related pathways to inhibit inflammatory responses, enhancing anti-tumor efficacy by combining with anti-tumor drugs, and further studying the dose-effect relationship to ensure safer and more effective applications of Cryptotanshinone .

特性

IUPAC Name |

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKKJJOMQCNPGB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044072 | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cryptotanshinone | |

CAS RN |

35825-57-1 | |

| Record name | Cryptotanshinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35825-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptotanshinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTOTANSHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

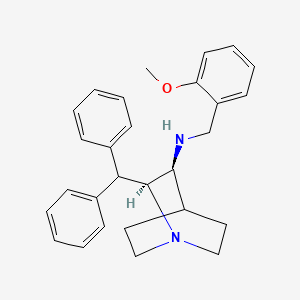

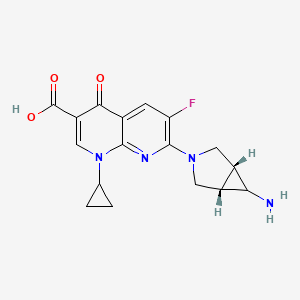

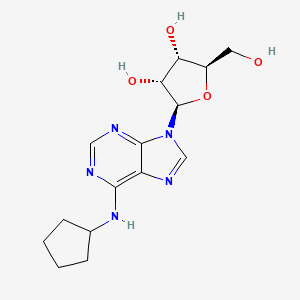

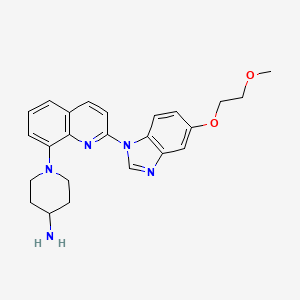

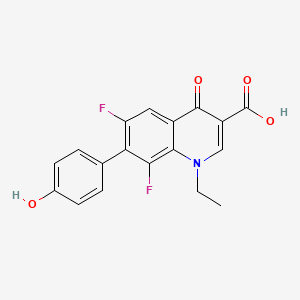

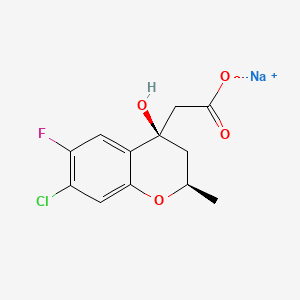

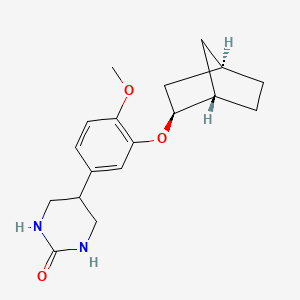

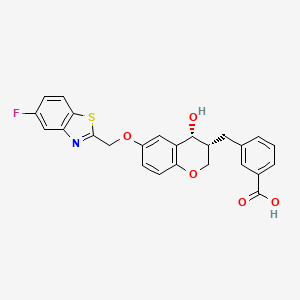

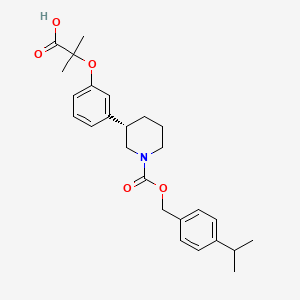

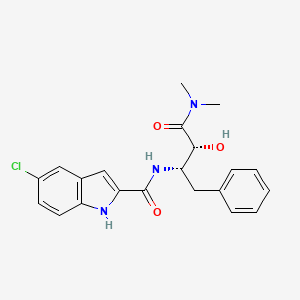

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

![2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B1669567.png)

![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)